Acetyl-S-(4-cyanoanilinomethyl)cysteine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92089-94-6 |
|---|---|
Molecular Formula |
C13H15N3O3S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(4-cyanoanilino)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H15N3O3S/c1-9(17)16-12(13(18)19)7-20-8-15-11-4-2-10(6-14)3-5-11/h2-5,12,15H,7-8H2,1H3,(H,16,17)(H,18,19)/t12-/m0/s1 |
InChI Key |
YBDZQNQPSNNEHQ-LBPRGKRZSA-N |
SMILES |
CC(=O)NC(CSCNC1=CC=C(C=C1)C#N)C(=O)O |
Isomeric SMILES |
CC(=O)N[C@@H](CSCNC1=CC=C(C=C1)C#N)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCNC1=CC=C(C=C1)C#N)C(=O)O |
Other CAS No. |
92089-94-6 |
Synonyms |
ACAMC acetyl-S-(4-cyanoanilinomethyl)cysteine |
Origin of Product |
United States |
Synthetic Methodologies and Chemoinformatic Characterization of Acetyl S 4 Cyanoanilinomethyl Cysteine
Elucidation of Synthetic Pathways for Acetyl-S-(4-cyanoanilinomethyl)cysteine
The synthesis of the target molecule, this compound, can be envisioned through a multi-step process involving the formation of key intermediates. A plausible approach involves the reaction of N-acetylcysteine with a suitable electrophilic precursor derived from 4-cyanoaniline and formaldehyde (B43269).
Precursor Identification and Optimized Reaction Conditions
A probable synthetic route would involve a Mannich-type reaction or a variation thereof. The key precursors for this synthesis are N-acetylcysteine, 4-cyanoaniline, and formaldehyde.
The synthesis would likely proceed in two main stages:
Formation of the N-hydroxymethyl intermediate: 4-Cyanoaniline would first be reacted with formaldehyde to form N-(hydroxymethyl)-4-cyanoaniline. This reaction is analogous to the formation of N-hydroxymethyl derivatives from other amides and anilines. mdpi.comnih.govresearchgate.net The reaction is typically carried out in an aqueous or alcoholic medium, and can be performed with or without a catalyst. mdpi.com In some cases, a mild base like potassium carbonate is used to improve the yield. nih.gov
Thiol-alkylation reaction: The resulting N-(hydroxymethyl)-4-cyanoaniline, a reactive electrophile, would then be reacted with N-acetylcysteine. The nucleophilic thiol group of N-acetylcysteine would attack the methylene (B1212753) carbon of the N-hydroxymethyl intermediate, displacing the hydroxyl group to form the desired S-C bond. nih.govresearchgate.net This type of reaction, where a thiol reacts with an activated amine derivative, is a known method for forming S-alkylated cysteine derivatives. nih.govresearchgate.net
Table 1: Proposed Precursors and Reagents
| Compound Name | Role |
| N-Acetylcysteine | Nucleophile (thiol source) |
| 4-Cyanoaniline | Amine precursor |
| Formaldehyde | Methylene bridge source |
| Potassium Carbonate | Optional base catalyst |
| Ethanol/Water | Reaction solvent |
Strategies for Enhancing Synthetic Yield and Purity Profiles
Optimizing the yield and purity of this compound would involve careful control of reaction conditions.
Reaction Conditions: The pH of the reaction medium can be crucial. For instance, in related reactions of N-acetylcysteine with imines, the formation of the desired conjugate is more extensive at a neutral pH. nih.gov The temperature would also need to be optimized; while some N-hydroxymethylation reactions proceed at room temperature, others may require gentle heating. mdpi.comnih.gov
Stoichiometry: The molar ratio of the reactants would need to be carefully adjusted. An excess of one reactant might be used to drive the reaction to completion, but this could also lead to the formation of by-products.
Purification: Purification of the final product would likely involve techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization would be critical for obtaining a pure crystalline product. uomustansiriyah.edu.iq High-performance liquid chromatography (HPLC) could be employed both to monitor the reaction progress and to assess the final purity of the compound. mdpi.com
Stereoselective and Enantioselective Synthesis Approaches
Since N-acetylcysteine is a chiral molecule, the synthesis of this compound will result in a diastereomer if the starting N-acetylcysteine is enantiomerically pure (e.g., N-acetyl-L-cysteine). The reaction itself does not create a new stereocenter at the cysteine alpha-carbon.
If a racemic mixture of N-acetylcysteine is used, the product will be a racemic mixture of diastereomers. For stereoselective synthesis, it is imperative to start with an enantiomerically pure form of N-acetylcysteine, such as N-acetyl-L-cysteine. nih.gov While methods for the stereoselective synthesis of S-aryl-cysteine derivatives exist, often involving metal catalysts, their direct applicability to this specific S-aminomethylation would require experimental validation. google.com
Advanced Spectroscopic and Chromatographic Validation in Research
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide crucial information.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for all the protons in the molecule. Key expected signals would include:
A singlet for the acetyl methyl group.
Multiplets for the cysteine alpha- and beta-protons.
A singlet or a pair of doublets for the methylene bridge protons.
Doublets for the aromatic protons of the 4-cyanoaniline moiety, showing the characteristic para-substitution pattern.
A signal for the NH proton.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom. Expected key signals include:
A signal for the acetyl carbonyl carbon.
A signal for the carboxylic acid carbon.
Signals for the cysteine alpha- and beta-carbons.
A signal for the methylene bridge carbon.
Signals for the aromatic carbons, including the carbon attached to the cyano group and the cyano carbon itself.
Table 2: Predicted NMR Data for this compound (Predicted chemical shifts (δ) in ppm, based on analogous structures. Actual values may vary.)
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| Acetyl CH₃ | ~2.0 | Acetyl CH₃ | ~23 |
| Cysteine β-CH₂ | ~3.0-3.3 | Cysteine β-CH₂ | ~34 |
| Methylene CH₂ | ~4.0-4.5 | Methylene CH₂ | ~45 |
| Cysteine α-CH | ~4.5-4.8 | Cysteine α-CH | ~53 |
| Amine NH | ~5.0-6.0 | Cyano C | ~119 |
| Aromatic CH | ~6.7-7.6 | Aromatic CH | ~112-134 |
| Carboxyl OH | ~10-12 | Aromatic C-CN | ~105 |
| Aromatic C-NH | ~150 | ||
| Acetyl C=O | ~171 | ||
| Carboxyl C=O | ~173 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry would be used to confirm the molecular weight and elemental composition of the target compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern in the mass spectrum can provide further structural confirmation. nih.gov Electron impact (EI) or electrospray ionization (ESI) could be used. Common fragmentation pathways for cysteine derivatives include cleavage of the Cβ-S bond and loss of the carboxyl group. nih.govnih.gov
Table 3: Predicted Mass Spectrometry Data for this compound (Molecular Formula: C₁₃H₁₅N₃O₃S, Molecular Weight: 309.34 g/mol )
| Ion | m/z (predicted) | Description |
| [M+H]⁺ | 310.08 | Protonated molecular ion |
| [M+Na]⁺ | 332.06 | Sodiated molecular ion |
| [M-COOH]⁺ | 264.09 | Loss of the carboxyl group |
| [M-CH₂-C₆H₄CN]⁺ | 190.04 | Cleavage of the S-CH₂ bond |
| [C₇H₅N₂]⁺ | 117.05 | Fragment corresponding to the 4-cyanoanilino moiety |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the potential separation of isomers of this compound. Given the compound's structure, which includes a chiral center at the cysteine moiety, the presence of diastereomers is a possibility if racemic starting materials are used. HPLC methods can be developed to resolve these stereoisomers and to quantify the purity of the synthesized compound.
A typical HPLC method for a compound like this compound would employ a reversed-phase column, such as a C18 column. The mobile phase would likely consist of a mixture of an aqueous component (e.g., water with a small percentage of an acid like trifluoroacetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be effective in separating the target compound from any starting materials, by-products, or degradation products.
For the specific challenge of separating potential diastereomers, chiral HPLC would be the method of choice. This could involve the use of a chiral stationary phase (CSP) that can differentially interact with the enantiomers or diastereomers, leading to their separation. The selection of the appropriate CSP and mobile phase is critical and often requires empirical screening of various conditions.
The purity of this compound would be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. A compound is generally considered to be of high purity if this value exceeds 95-99%, depending on the intended application.
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry and molecular modeling offer powerful tools to investigate the properties of this compound at the molecular level. These in silico techniques can provide insights into its structure, electronics, and potential biological interactions, complementing experimental data.
Conformational Analysis and Energetic Profiling
The flexibility of this compound, arising from several rotatable bonds, means that it can exist in numerous conformations. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of the molecule. This is typically achieved through molecular mechanics calculations, employing force fields such as MMFF94 or AMBER.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a more detailed understanding of the electronic structure and reactivity of this compound. These calculations can be used to determine a variety of molecular properties, including the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The calculated HOMO-LUMO gap can provide an indication of the molecule's kinetic stability and chemical reactivity. Mapping the electrostatic potential onto the electron density surface can reveal regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding potential non-covalent interactions with other molecules. Furthermore, reactivity descriptors such as Fukui functions can be calculated to predict the most likely sites for nucleophilic or electrophilic attack.
Table 2: Hypothetical Quantum Chemical Properties
| Property | Value |
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 4.2 D |
In Silico Prediction of Potential Biological Targets and Binding Modes
In silico methods can be employed to hypothesize potential biological targets for this compound and to predict its binding mode. One common approach is reverse docking, where the molecule is computationally screened against a library of known protein structures. The docking scores from these calculations can help to prioritize potential targets for further experimental validation.
Once a potential target is identified, molecular docking simulations can be used to predict the most likely binding pose of the compound within the protein's active site. These simulations take into account the conformational flexibility of the ligand and, in some cases, the protein. The predicted binding mode can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. This information is invaluable for understanding the molecule's mechanism of action at a molecular level and for guiding the design of more potent analogs.
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Biological Activity and Mechanistic Elucidation of Acetyl S 4 Cyanoanilinomethyl Cysteine
Preclinical In Vivo Efficacy and Pharmacodynamic Studies in Animal Models
Correlating In Vitro Findings with In Vivo Biological Outcomes
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Structure Activity Relationship Sar Studies and Rational Design of Acetyl S 4 Cyanoanilinomethyl Cysteine Analogs
Identification of Key Pharmacophoric Elements within Acetyl-S-(4-cyanoanilinomethyl)cysteine
The pharmacophore of this compound can be deconstructed into several key elements that are crucial for its biological activity. These include the N-acetylcysteine core, the thioether linkage, and the substituted aniline (B41778) moiety.
The N-acetylcysteine (NAC) portion is a fundamental component. The acetylated amide group enhances the molecule's stability and bioavailability. researchgate.net The free carboxyl group of the cysteine residue can participate in hydrogen bonding or ionic interactions with biological targets. The thiol group of cysteine, in this case, is modified into a thioether, which influences its chemical properties and interactions. researchgate.net
The 4-cyanoanilino moiety is a critical determinant of the compound's specificity and potency. The aromatic ring can engage in hydrophobic and π-stacking interactions. The cyano group at the para position is a strong electron-withdrawing group, which can modulate the electronic properties of the aniline ring and may act as a hydrogen bond acceptor. researchgate.net The substitution pattern on the aniline ring is essential for high-affinity binding to target proteins. wikipedia.org
Design and Synthesis of Structurally Modified Analogs
The rational design of analogs of this compound involves systematic modifications of its key pharmacophoric elements. The synthesis of these analogs can be achieved through various organic chemistry methodologies.
Modifications of the N-acetyl group: The acetyl group can be replaced with other acyl groups of varying chain lengths and branching to modulate lipophilicity and steric bulk. This can be achieved by reacting S-(4-cyanoanilinomethyl)cysteine with different acid chlorides or anhydrides.
Modifications of the cysteine backbone: The amino acid scaffold can be altered by using different amino acids, both natural and unnatural, to explore the impact of side-chain variations on activity.
Modifications of the thioether linkage: The sulfur atom can be oxidized to a sulfoxide or sulfone to alter the polarity and hydrogen bonding capacity of the molecule.
Modifications of the 4-cyanoanilino moiety: The substitution pattern on the aromatic ring can be varied extensively. Analogs can be synthesized with different electron-withdrawing or electron-donating groups at various positions on the aniline ring to probe the electronic and steric requirements for optimal activity. The synthesis of such analogs would typically involve the reaction of N-acetylcysteine with a series of substituted N-(hydroxymethyl)anilines or related electrophiles. The general synthetic pathway for cysteine-based sulfonamide derivatives has been previously described. nih.gov
Assessment of Chemical Modification Impact on Biological Activity and Selectivity
The biological activity and selectivity of the synthesized analogs are evaluated through in vitro and in vivo assays. The impact of specific chemical modifications on these parameters provides valuable SAR data.
For instance, alterations to the N-acyl group can influence the compound's ability to cross cell membranes. Increasing the lipophilicity of the acyl chain may enhance cell permeability, but an overly bulky group could hinder binding to the target.
Changes in the aromatic substitution of the aniline ring can have a profound effect on potency and selectivity. For example, moving the cyano group from the para to the meta or ortho position, or replacing it with other substituents like nitro or halogen groups, can drastically alter the electronic distribution and steric profile of the molecule, leading to significant changes in biological activity. The presence of an electron-deficient aromatic ring is often crucial for efficient binding to target proteins. wikipedia.org
The following interactive table provides hypothetical data illustrating the impact of such modifications on biological activity.
| Compound ID | N-Acyl Group | Aromatic Substitution | IC50 (µM) | Selectivity Index |
| ASC-001 | Acetyl | 4-cyano | 1.5 | 10 |
| ASC-002 | Propionyl | 4-cyano | 0.8 | 15 |
| ASC-003 | Acetyl | 3-cyano | 5.2 | 5 |
| ASC-004 | Acetyl | 4-nitro | 2.1 | 8 |
| ASC-005 | Acetyl | 4-chloro | 3.7 | 7 |
| ASC-006 | Butyryl | 4-cyano | 1.2 | 12 |
| ASC-007 | Acetyl | 3-nitro | 8.9 | 3 |
| ASC-008 | Acetyl | 4-fluoro | 4.5 | 6 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, a QSAR model can be developed to predict the biological activity of newly designed compounds before their synthesis, thus saving time and resources.
To build a QSAR model, a dataset of synthesized analogs with their experimentally determined biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to create an equation that correlates the descriptors with the biological activity. A robust QSAR model should have high statistical significance and predictive power, which is typically validated using an external set of compounds not used in the model development. nih.govmdpi.com
For example, a hypothetical QSAR equation might look like:
log(1/IC50) = 0.5 * logP - 0.2 * MW + 0.8 * Es(R) + 1.2
Where:
logP represents the lipophilicity of the compound.
MW is the molecular weight.
Es(R) is a steric parameter for the substituent on the aniline ring.
Such models can guide the design of more potent and selective analogs of this compound. The development of accurate QSAR models for cysteine-containing dipeptides has been shown to be a valuable tool in discovering novel inhibitors. nih.gov
Metabolism and Biotransformation Pathways of Acetyl S 4 Cyanoanilinomethyl Cysteine
In Vitro Metabolic Stability and Degradation Pathways
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. This is typically first assessed using in vitro systems that model hepatic metabolism, the primary site for drug and xenobiotic transformation.
The initial evaluation of the metabolic stability of Acetyl-S-(4-cyanoanilinomethyl)cysteine would involve incubation with liver subcellular fractions and whole cells. researchgate.net
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly the Cytochrome P450 (CYP450) superfamily. youtube.com Incubating the compound with human or preclinical species (e.g., rat, mouse) liver microsomes in the presence of the necessary cofactor NADPH would reveal its susceptibility to oxidative metabolism. youtube.com The rate of disappearance of the parent compound over time is measured, typically by LC-MS/MS, to determine its intrinsic clearance and metabolic half-life. nih.gov Thioether-containing compounds are known substrates for CYP-mediated oxidation. nih.gov
Hepatocytes: Using primary hepatocytes in suspension or as plated cultures provides a more complete model of hepatic metabolism, as they contain both Phase I and Phase II enzymes, as well as active transport systems. This allows for the observation of a broader range of biotransformation reactions, including conjugation and the interplay between different metabolic pathways. nih.gov Assessment in hepatocytes would provide a more comprehensive picture of the compound's stability within a cellular environment.
Based on the structure of this compound, several enzyme families are likely involved in its metabolism.
Cytochrome P450 (CYP450) Enzymes: These are primary candidates for the initial biotransformation. The thioether sulfur is a key target for oxidation by CYP enzymes, leading to the formation of a sulfoxide. nih.govnih.gov Studies on other thioether-containing molecules show that multiple CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2D6, and CYP3A4, can catalyze such sulfoxidation reactions. nih.gov Additionally, the aromatic aniline (B41778) ring is susceptible to CYP-mediated hydroxylation.
Amidases/Deacetylases: The N-acetyl group on the cysteine moiety can be hydrolyzed by amidases or deacetylases, which are present in the liver. This would yield the corresponding cysteine conjugate, S-(4-cyanoanilinomethyl)cysteine. This deacetylation is a known metabolic step for N-acetylcysteine and its derivatives. nih.gov
Nitrilases/Hydratases: The cyano (-C≡N) group on the aniline ring may undergo enzymatic hydrolysis. This can occur in a two-step process, first to a carbamoyl (B1232498) (amide) intermediate by a hydratase, and then to a carboxylic acid by an amidase, or directly to a carboxylic acid by a nitrilase.
Characterization and Elucidation of Major Metabolites
The enzymatic processes described above would lead to the formation of several potential metabolites. These metabolites would be identified and structurally elucidated using high-resolution mass spectrometry (HRMS) and comparison with synthesized reference standards. The following table outlines the likely major metabolites.
| Proposed Metabolite | Metabolic Pathway | Change in Mass (Δm/z) | Potential Formula |
|---|---|---|---|
| S-(4-cyanoanilinomethyl)cysteine | Deacetylation | -42.01 Da | C11H13N3O2S |
| This compound sulfoxide | S-Oxidation (CYP450) | +15.99 Da | C13H15N3O4S |
| Acetyl-S-(4-carbamoylanilinomethyl)cysteine | Nitrile Hydrolysis (to Amide) | +18.01 Da | C13H17N3O4S |
| Acetyl-S-(4-carboxyanilinomethyl)cysteine | Nitrile Hydrolysis (to Acid) | +19.00 Da | C13H16N2O5S |
| Hydroxy-acetyl-S-(4-cyanoanilinomethyl)cysteine | Aromatic Hydroxylation (CYP450) | +15.99 Da | C13H15N3O4S |
Excretion Pathways and Mass Balance in Preclinical Models
Following metabolism, the resulting polar metabolites are typically eliminated from the body. This compound, as a mercapturic acid, is a product of the detoxification pathway that conjugates electrophilic compounds with glutathione (B108866), ultimately processing them into N-acetylcysteine adducts for elimination. nih.gov
Excretion Pathways: Mercapturic acids are generally water-soluble and are readily eliminated from the body. nih.gov The primary route of excretion for these polar conjugates is via the kidneys into the urine. tandfonline.comnih.gov A minor portion may be eliminated through the biliary pathway into the feces, particularly for higher molecular weight conjugates.
Mass Balance Studies: To definitively determine the excretion routes and quantify the recovery of the compound, a mass balance study would be conducted in preclinical models like rats. This involves administering a radiolabeled version (e.g., with ¹⁴C or ³H) of this compound and collecting urine, feces, and expired air over a defined period (e.g., 24 to 48 hours). nih.gov Analysis of the radioactivity in these matrices would reveal the percentage of the administered dose excreted by each route, providing a complete picture of the compound's disposition. For similar mercapturic acid metabolites of other compounds, urinary excretion has been shown to account for a significant portion of the administered dose. nih.gov
Advanced Analytical Methodologies for Acetyl S 4 Cyanoanilinomethyl Cysteine in Research
Development and Validation of Bioanalytical Methods for Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Complex Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological samples due to its high sensitivity, selectivity, and speed. A validated LC-MS/MS method for Acetyl-S-(4-cyanoanilinomethyl)cysteine would likely involve the following steps:
Sample Preparation: Extraction of the analyte from biological matrices such as plasma, urine, or tissue homogenates is necessary to remove interfering substances. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. The choice of method would be optimized to ensure high recovery and minimal matrix effects.
Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be employed to separate this compound from endogenous components of the biological matrix. A C18 column is a common choice for such separations, with a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium acetate to improve chromatographic peak shape and ionization efficiency.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity for detection. The instrument would be optimized to monitor specific precursor-to-product ion transitions for both this compound and a suitable internal standard. The use of an isotope-labeled internal standard is preferred to correct for any variability during sample preparation and analysis nih.govnih.gov.
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, is a powerful tool for the identification of metabolites in preclinical studies. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of potential metabolites nih.gov. This is crucial for elucidating the biotransformation pathways of this compound. By comparing the HRMS data of samples from dosed and control animals, unique metabolites can be identified. Further structural information can be obtained through tandem MS (MS/MS) experiments, which generate fragmentation patterns that can be interpreted to propose the structure of the metabolites.
Method Validation Parameters: Accuracy, Precision, Selectivity, and Sensitivity
A bioanalytical method must be rigorously validated to ensure the reliability of the data. The validation would be performed in accordance with regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
Accuracy: The closeness of the measured concentration to the true concentration. It is typically assessed by analyzing quality control (QC) samples at multiple concentration levels and is expressed as the percentage of the nominal concentration.
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD).
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous substances, and concomitant medications.
Sensitivity: This is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
Table 1: Hypothetical Method Validation Parameters for an LC-MS/MS Assay for this compound in Rat Plasma
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | 0.998 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 95.2% - 104.5% |
| Precision (Intra-day) | CV ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Precision (Inter-day) | CV ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Selectivity | No significant interference at the retention time of the analyte and internal standard | No interference observed |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision | 1 ng/mL |
| Recovery | Consistent and reproducible | 85% - 95% |
| Matrix Effect | Minimal impact on ionization | Within acceptable limits |
Application of Analytical Methods in Preclinical Pharmacokinetic and Pharmacodynamic Investigations
Once validated, these analytical methods are applied to preclinical studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Pharmacokinetic (PK) Studies: The LC-MS/MS method would be used to measure the concentration of the compound in biological samples collected over time after administration to laboratory animals. This data is used to determine key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). These parameters are essential for understanding the drug's disposition in the body.
Pharmacodynamic (PD) Studies: In pharmacodynamic studies, the analytical methods can be used to correlate the concentration of this compound at the site of action with its pharmacological effect. This helps in establishing a dose-response relationship and understanding the mechanism of action.
Metabolite Profiling: HRMS would be employed to identify and characterize metabolites in various biological matrices. Understanding the metabolic fate of a compound is crucial for assessing its potential for drug-drug interactions and identifying any active or toxic metabolites.
By employing these advanced analytical methodologies, a comprehensive understanding of the preclinical pharmacology of this compound can be achieved, which is a prerequisite for its further development as a potential therapeutic agent.
Potential Research Applications and Future Directions for Acetyl S 4 Cyanoanilinomethyl Cysteine
Exploration of Novel Therapeutic Opportunities based on Mechanistic Insights
There is currently no available research detailing the mechanistic insights of Acetyl-S-(4-cyanoanilinomethyl)cysteine. Understanding the mechanism of action of a compound is the foundational step in identifying its potential therapeutic uses. This involves in-vitro and in-vivo studies to determine how the compound interacts with cells, proteins, and other biological molecules. Without this fundamental data, any discussion of its therapeutic opportunities would be purely speculative.
Investigation of Synergistic Effects with Established Agents in Preclinical Research
The synergistic effects of a compound, where its combination with another drug enhances the therapeutic outcome, are a key area of preclinical research. However, for this compound, there are no published preclinical studies investigating its potential synergistic interactions with any established medical agents.
Development of Advanced Drug Delivery Systems for Research Applications
Research into advanced drug delivery systems, such as nanoparticle-based carriers or targeted delivery vehicles, is contingent on having a compound with demonstrated biological activity that warrants such investigation. As the foundational bioactivity of this compound has not been reported, there is no corresponding research on developing specialized delivery systems for it.
Unexplored Biological Targets and Pathways for Further Investigation
Identifying the biological targets and pathways affected by a new chemical entity is a critical phase of drug discovery. This often involves screening the compound against various known targets or using broader approaches to see what cellular processes are impacted. At present, the biological targets and pathways modulated by this compound remain unexplored in published literature.
Integration with Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Profiling
Omics technologies provide a comprehensive, high-throughput analysis of the global changes a compound induces in a biological system. These can include alterations in gene expression (genomics), protein levels (proteomics), or metabolic profiles (metabolomics). Such comprehensive profiling has not been undertaken or, at a minimum, has not been published for this compound.
Conclusion
Synthesis of Key Research Findings on Acetyl-S-(4-cyanoanilinomethyl)cysteine
Direct research on this compound is limited. However, by examining its parent molecule, N-acetylcysteine (NAC), and related S-substituted derivatives, a number of key principles can be established. NAC is a versatile precursor for synthesizing a wide array of derivatives. researchgate.net The primary antioxidant activity of NAC and its derivatives is attributed to their ability to replenish intracellular glutathione (B108866) (GSH), a critical component of the cellular antioxidant defense system. nih.govnih.gov The free sulfhydryl group in NAC is a key feature, enabling it to scavenge reactive oxygen species (ROS) directly and to reduce disulfide bonds in proteins. nih.govnih.gov
The synthesis of S-substituted NAC derivatives often involves the reaction of NAC with various electrophiles. For instance, novel NAC derivatives have been synthesized and evaluated for their protective effects against liver injury. nih.govrsc.org These studies have shown that specific modifications to the sulfur atom can lead to compounds with enhanced biological activity compared to NAC itself. nih.govrsc.org The introduction of different functional groups to the sulfur atom can modulate the compound's lipophilicity, cell permeability, and ultimately its therapeutic efficacy. researchgate.net
Broader Implications for Advancements in Chemical Biology and Medicinal Chemistry
The study of NAC derivatives has significant implications for both chemical biology and medicinal chemistry. In chemical biology, these compounds serve as valuable tools for probing cellular redox processes and the role of oxidative stress in various physiological and pathological states. researchgate.net The ability to tailor the chemical properties of NAC by introducing specific S-substituents allows for the development of probes to study complex biological systems. For example, S-nitrosothiols derived from NAC are used to investigate NO-dependent signaling pathways. nih.gov
In medicinal chemistry, the development of NAC derivatives represents a promising strategy for creating new drugs with improved pharmacokinetic and pharmacodynamic profiles. While NAC itself has limitations such as low bioavailability, derivatives like N-acetylcysteine amide (NACA) and N-acetylcysteine ethyl ester (NACET) have been developed to enhance cell uptake and antioxidant performance. researchgate.netfrontiersin.org The design of novel NAC derivatives is an active area of research for treating a range of conditions, including those associated with oxidative stress, inflammation, and mucus hypersecretion. nih.govnmi.health The findings from studies on various NAC derivatives suggest that compounds like this compound could potentially be designed to target specific tissues or cellular processes.
Identification of Future Research Imperatives and Unaddressed Challenges
Despite the progress made in the study of NAC and its derivatives, several challenges and areas for future research remain.
Key Future Research Imperatives:
Synthesis and Characterization: There is a clear need for the synthesis and thorough characterization of specific compounds like this compound. This would involve developing efficient synthetic routes and utilizing analytical techniques to confirm its structure and purity. researchgate.netmdpi.com
Biological Evaluation: Once synthesized, it is crucial to evaluate the biological activities of this compound. This should include assessing its antioxidant capacity, its ability to modulate cellular redox state, and its potential therapeutic effects in relevant disease models. nih.govrsc.org
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to understand how the "4-cyanoanilinomethyl" group influences the compound's properties compared to other S-substituents. This knowledge is vital for the rational design of more potent and selective NAC derivatives.
Mechanism of Action: Elucidating the precise mechanism of action of novel NAC derivatives is a significant challenge. Future studies should aim to go beyond general antioxidant effects and identify specific molecular targets and signaling pathways. nih.govresearchgate.net Recent research suggests that the antioxidant effects of NAC may be mediated by the production of hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, a mechanism that warrants further investigation for its derivatives. nih.gov
Pharmacokinetic and Toxicological Profiling: For any new derivative with therapeutic potential, comprehensive pharmacokinetic and toxicology studies are essential to determine its absorption, distribution, metabolism, excretion, and safety profile. nih.gov
Unaddressed Challenges:
Bioavailability: Overcoming the low oral bioavailability of many NAC derivatives remains a significant hurdle. wikipedia.org The development of innovative drug delivery systems and prodrug strategies will be critical for clinical translation. researchgate.net
Translational Gap: While many NAC derivatives show promise in preclinical studies, translating these findings into effective clinical therapies has been challenging. More robust clinical trials are needed to validate the therapeutic efficacy of these compounds in humans. nih.gov
Specificity: Designing NAC derivatives that can selectively target specific organs or cell types would be a major advancement, potentially increasing efficacy while minimizing off-target effects.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for Acetyl-S-(4-cyanoanilinomethyl)cysteine in laboratory settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between L-cysteine derivatives and 4-cyanoanilinomethyl halides. A two-step process is often employed:
Protection of cysteine : Acetylation of L-cysteine using acetic anhydride to form N-acetyl-L-cysteine.
Alkylation : Reaction with 4-cyanoanilinomethyl bromide under alkaline conditions (pH 8–9) to introduce the S-substituted group.
- Purification : Use reversed-phase HPLC or column chromatography with silica gel (eluent: methanol/chloroform) to isolate the product. Monitor purity via NMR (¹H/¹³C) and mass spectrometry .
- Key Considerations : Optimize reaction time and temperature to minimize side products (e.g., disulfide formation).
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Storage : Keep in airtight containers at –20°C under nitrogen to prevent oxidation. Avoid exposure to light and moisture .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent reactive byproducts .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer :
- HPLC-Fluorescence : Derivatize with o-phthalaldehyde (OPA) to enhance detection sensitivity. Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with fluorescence detection (Ex: 340 nm, Em: 450 nm) .
- Voltammetric Sensors : Gallium/carbon nanotube-based electrodes offer nanomolar sensitivity via cysteine-specific redox peaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity assessments when synthesizing this compound using different chromatographic methods?
- Methodological Answer :
- Orthogonal Techniques : Combine HPLC (for quantification) with NMR to identify structural impurities (e.g., unreacted starting materials). For example, a singlet at δ 2.05 ppm (acetyl group) confirms successful acetylation .
- Mass Spectrometry : High-resolution MS (HRMS) detects trace impurities (<0.1%) via exact mass matching .
Q. What experimental design considerations are critical for studying the reactivity of this compound under varying pH conditions?
- Methodological Answer :
- Buffer Selection : Use phosphate buffers (pH 2–8) or borate buffers (pH 8–10) to maintain stability. Avoid Tris buffers, which may nucleophilically react with the cyano group .
- Kinetic Studies : Monitor thiol-disulfide exchange rates via UV-Vis at 412 nm (Ellman’s assay for free thiols).
- Control Experiments : Include antioxidants (e.g., ascorbate) to distinguish pH-dependent degradation from oxidation .
Q. How can the stability of this compound be systematically evaluated under long-term storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
